molecular formula C11H11NO3 B1682210 VGX-1027 CAS No. 6501-72-0

VGX-1027

Cat. No.: B1682210
CAS No.: 6501-72-0
M. Wt: 205.21 g/mol
InChI Key: MUFJHYRCIHHATF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of VGX-1027 involves the formation of the isoxazole ring, which is a key structural component of the compound. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

VGX-1027 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

VGX-1027 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

VGX-1027 is unique in its ability to modulate multiple Toll-like receptors simultaneously. Similar compounds include:

This compound stands out due to its broad-spectrum activity against multiple Toll-like receptors, making it a versatile compound for research and potential therapeutic applications.

Biological Activity

VGX-1027 is an isoxazoline compound recognized for its potent immunomodulatory properties. This article explores its biological activity, focusing on various studies that highlight its efficacy against autoimmune diseases, inflammatory conditions, and its potential therapeutic applications.

Overview of this compound

This compound (CAS No. 6501-72-0) is characterized as an orally active immunomodulator. Its chemical structure is represented by the formula C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. The compound is soluble in DMSO and exhibits a crystalline solid appearance.

This compound primarily targets macrophages, inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has been shown to modulate signaling pathways associated with immune responses, including NF-κB and p38 MAP kinase pathways .

Autoimmune Diabetes

In studies involving NOD mice, this compound significantly reduced the incidence of insulitis and diabetes. It inhibited the proliferation of CD4+CD25− T cells in response to enterobacterial antigens and decreased the production of nitric oxide and pro-inflammatory mediators in pancreatic islets .

Inflammatory Colitis

This compound demonstrated efficacy in models of chemically induced inflammatory colitis. It reduced the severity of colitis symptoms and lowered levels of pro-inflammatory cytokines like TNF-α and IL-12p70 .

Endotoxin-Induced Uveitis

A notable study evaluated this compound's effects on endotoxin-induced uveitis (EIU) in Lewis rats. Treatment with this compound within 6 hours post-LPS challenge resulted in reduced clinical, histological, and serological signs of EIU compared to control groups. The compound effectively lowered aqueous humor protein levels and inflammatory cell infiltration .

Summary of Key Findings from Studies

Study Model Outcome
Stojanovic et al., 2007NOD MiceReduced incidence of diabetes and insulitis
Mangano et al., 2008Inflammatory Colitis ModelDecreased severity of colitis symptoms
Stojanovic et al., 2008Endotoxin-Induced UveitisMilder clinical signs compared to controls

Pharmacokinetics and Safety Profile

This compound has undergone pharmacokinetic evaluations showing that it is well-tolerated at doses up to 800 mg in single doses and 200 mg twice daily in multiple doses. The drug exhibits dose-proportional pharmacokinetics with a half-life ranging from approximately 4.9 to 10.05 hours across different studies. Notably, no significant toxicity was reported at pharmacological doses .

Rheumatoid Arthritis

This compound is under investigation for its potential use in treating rheumatoid arthritis. Preclinical studies indicate that it may effectively inhibit cytokine production associated with this condition .

Autism Spectrum Disorder (ASD)

Recent research explored this compound's effects on BTBR mice, an animal model for ASD. The compound improved social interaction behaviors while decreasing repetitive behaviors and inflammatory cytokine levels in the brain, suggesting possible therapeutic applications for neuroinflammatory disorders .

Properties

IUPAC Name

2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFJHYRCIHHATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445023
Record name 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6501-72-0
Record name VGX-1027
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006501720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VGX-1027
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZENUZOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKT814N13R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Benzaldehyde (1, 32.8 mmol) and hydroxylamine hydrochloride (33 mmol) were dissolved in methanol (100 ml) followed by addition of sodium carbonate (65 mmol). Overnight reaction gave the oxime derivative in 95% (2, 30.4 mmol). Chlorination of the oxime using N-chlorosuccinimide (31.6 mmol) in DMF (100 ml) quantitatively furnished chlorooxime (3). Compound 3 was then dissolved in THF/H2O (*0/20) and treated with 3-butenoate (24.5 mmol) and sodium carbonate (73.6 mmol). After completion, (12 h), the product was extracted with ethyl acetate and the organic extracts were washed with brine and dried over magnesium sulfate. GIT-27 was crystallized from ethyl acetate/heptane mixture. The structure was confirmed by 1H-NMR, 13C-NMR and mass spectroscopy. The daily dosage regimen will presumably vary within wide ranges, for instance from 0.1 to 10 mg/kg body weight.
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.6 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
chlorooxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
24.5 mmol
Type
reactant
Reaction Step Five
Quantity
73.6 mmol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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